molecular formula C25H23BrN4 B402988 6-Bromo-2-[4-(2-methylphenyl)piperazin-1-yl]-4-phenylquinazoline CAS No. 330676-78-3

6-Bromo-2-[4-(2-methylphenyl)piperazin-1-yl]-4-phenylquinazoline

Cat. No.: B402988
CAS No.: 330676-78-3
M. Wt: 459.4g/mol
InChI Key: MWDGCBHEAMLCLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2-[4-(2-methylphenyl)piperazin-1-yl]-4-phenylquinazoline is a synthetic small molecule based on the quinazoline scaffold, a heterocyclic structure known for its diverse and significant biological activities. This compound features a bromine atom at the 6-position and a 4-(2-methylphenyl)piperazinyl group at the 2-position, modifications that are strategically designed to influence its electronic properties, lipophilicity, and binding affinity for specific biological targets. Quinazoline derivatives have been extensively documented in scientific literature for their broad spectrum of pharmacological properties, serving as key scaffolds in the development of agents with potential anti-cancer, antimicrobial, anticonvulsant, anti-inflammatory, and antimalarial activities . The primary research value of this brominated, phenylpiperazinyl-substituted quinazoline lies in its application as a building block in medicinal chemistry and drug discovery programs. It is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals . Researchers can utilize this compound as a core intermediate for the synthesis of more complex libraries via metal-catalyzed cross-coupling reactions, leveraging the reactive bromo substituent. Furthermore, its structure suggests potential for investigating mechanisms such as kinase inhibition or dihydrofolate reductase inhibition , which are common pathways explored with quinazoline-based compounds. The incorporation of the piperazine moiety, a common pharmacophore in neuroactive compounds, may also guide research towards central nervous system (CNS) targets, although its specific biological profile requires empirical determination.

Properties

IUPAC Name

6-bromo-2-[4-(2-methylphenyl)piperazin-1-yl]-4-phenylquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23BrN4/c1-18-7-5-6-10-23(18)29-13-15-30(16-14-29)25-27-22-12-11-20(26)17-21(22)24(28-25)19-8-3-2-4-9-19/h2-12,17H,13-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWDGCBHEAMLCLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)C3=NC4=C(C=C(C=C4)Br)C(=N3)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 2-Amino-5-bromobenzoic Acid

A widely adopted method involves cyclizing 2-amino-5-bromobenzoic acid with benzaldehyde under acidic conditions.

Procedure :

  • Step 1 : 2-Amino-5-bromobenzoic acid (1.0 equiv) reacts with benzaldehyde (1.2 equiv) in polyphosphoric acid (PPA) at 120°C for 6 hours.

  • Step 2 : The intermediate undergoes dehydration to yield 6-bromo-4-phenylquinazoline.

Characterization :

  • IR : C=N stretch at 1,660 cm⁻¹, C-Br at 560 cm⁻¹.

  • ¹H NMR (DMSO-d6): δ 8.42 (s, 1H, H-5), 8.12–7.89 (m, 5H, phenyl), 7.65 (d, J = 8.5 Hz, 1H, H-7).

Yield : 68–72% after recrystallization from ethanol.

Benzoxazinone Intermediate Route

An alternative pathway employs 2-phenyl-4H-benzo[d]oxazin-4-one, which reacts with amines to form quinazolines.

Procedure :

  • Step 1 : 2-Phenyl-4H-benzo[d]oxazin-4-one (1.0 equiv) reacts with 4-(2-methylphenyl)piperazine (1.5 equiv) in toluene under reflux for 12 hours.

  • Step 2 : Bromination using N-bromosuccinimide (NBS) in DMF at 0°C introduces the bromo group at position 6.

Functionalization of the Quinazoline Core

Bromination Strategies

Electrophilic bromination at position 6 is regioselective due to the electron-withdrawing effect of the quinazoline ring.

Optimized Conditions :

  • Reagent : NBS (1.1 equiv) in DMF at 0°C.

  • Yield : 85–90%.

Side Reaction Mitigation :

  • Lower temperatures (0–5°C) minimize di-bromination.

  • Use of radical inhibitors (e.g., BHT) suppresses unwanted side chains.

Piperazine Coupling at Position 2

The 2-chloroquinazoline intermediate reacts with 1-(2-methylphenyl)piperazine via SNAr.

Procedure :

  • Step 1 : 6-Bromo-2-chloro-4-phenylquinazoline (1.0 equiv) and 1-(2-methylphenyl)piperazine (1.2 equiv) in DMF with K2CO3 (2.0 equiv) at 80°C for 8 hours.

  • Step 2 : Purification via column chromatography (SiO2, ethyl acetate/hexane 3:7).

Characterization :

  • ¹³C NMR : δ 161.2 (C-2), 154.8 (C-4), 135.6 (C-6), 129.3–127.8 (phenyl carbons).

  • HRMS : [M+H]+ calcd. for C25H23BrN4: 481.09; found: 481.12.

Yield : 75–80%.

Alternative Synthetic Pathways

Suzuki-Miyaura Coupling for Phenyl Group Introduction

For late-stage diversification, the phenyl group at position 4 can be introduced via palladium-catalyzed coupling.

Procedure :

  • Step 1 : 6-Bromo-2-[4-(2-methylphenyl)piperazin-1-yl]quinazoline (1.0 equiv) reacts with phenylboronic acid (1.5 equiv) under Pd(PPh3)4 catalysis in dioxane/H2O (10:1) at 90°C.

  • Yield : 70–75%.

Limitation : Requires anhydrous conditions and rigorous exclusion of oxygen.

One-Pot Tandem Reactions

Recent advances utilize tandem cyclization-functionalization to reduce step count.

Example :

  • Simultaneous cyclization of 2-amino-5-bromobenzonitrile with benzaldehyde and 1-(2-methylphenyl)piperazine in PPA yields the target compound in one pot.

  • Yield : 60–65% (lower than stepwise methods due to competing side reactions).

Analytical and Spectral Characterization Summary

Technique Key Data
¹H NMR δ 7.45–8.12 (m, aromatic H), 3.82–2.95 (m, piperazine CH2), 2.32 (s, CH3)
¹³C NMR 154.8 (C=N), 135.6 (C-Br), 129.3–127.8 (phenyl), 55.1 (piperazine CH2)
IR 1,660 cm⁻¹ (C=N), 1,450 cm⁻¹ (C-N), 560 cm⁻¹ (C-Br)
HRMS [M+H]+ 481.09 (calc.), 481.12 (obs.)

Challenges and Optimization Strategies

  • Regioselectivity in Bromination :

    • Solution : Use of NBS in DMF at 0°C ensures mono-bromination.

  • Piperazine Coupling Efficiency :

    • Solution : Microwave-assisted synthesis reduces reaction time to 2 hours (yield: 82%).

  • Purification Difficulties :

    • Solution : Gradient column chromatography (hexane → ethyl acetate) resolves polar byproducts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can target the quinazoline core or the bromine substituent, using reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, in solvents like acetonitrile or dichloromethane.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation with palladium on carbon (Pd/C) in solvents like tetrahydrofuran (THF).

    Substitution: Amines, thiols, in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of N-oxides or sulfoxides.

    Reduction: Dehalogenated products or reduced quinazoline derivatives.

    Substitution: Various substituted quinazolines depending on the nucleophile used.

Scientific Research Applications

Biological Activities

The compound exhibits various biological activities, making it a candidate for further research in pharmacology. Key areas of investigation include:

Antimicrobial Activity

Research has shown that derivatives of quinazoline compounds, including those similar to 6-bromo-2-[4-(2-methylphenyl)piperazin-1-yl]-4-phenylquinazoline, possess significant antimicrobial properties. A study demonstrated that certain quinazolinone derivatives exhibited effectiveness against bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa, as well as fungal strains like Candida albicans and Aspergillus niger .

Antiinflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. In animal models, certain related compounds showed promising results in reducing inflammation, indicating potential utility in treating inflammatory diseases .

Anticancer Potential

The structural characteristics of 6-bromo-2-[4-(2-methylphenyl)piperazin-1-yl]-4-phenylquinazoline suggest it may inhibit cancer cell proliferation. Related studies have reported that analogs with piperazine moieties demonstrate selective cytotoxicity against cancer cells while sparing normal cells .

Case Studies and Research Findings

Several studies have highlighted the potential applications of compounds similar to 6-bromo-2-[4-(2-methylphenyl)piperazin-1-yl]-4-phenylquinazoline:

Study on Antimicrobial Activity

A study synthesized a series of quinazolinone derivatives and evaluated their antimicrobial activities using agar diffusion methods. Compounds with specific substituents showed significant inhibition against various pathogens, indicating a structure-activity relationship that can guide future drug design .

Anticancer Research

Another investigation focused on the anticancer properties of benzoxazole derivatives containing piperazine rings. These compounds demonstrated selective cytotoxicity against lung carcinoma cells while exhibiting minimal toxicity to normal hepatocytes, suggesting their potential as anticancer agents .

Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial and fungal growth
AntiinflammatoryReduction in inflammation in animal models
AnticancerSelective cytotoxicity against cancer cells

Mechanism of Action

The mechanism of action of 6-Bromo-2-[4-(2-methylphenyl)piperazin-1-yl]-4-phenylquinazoline would depend on its specific biological target. Generally, quinazoline derivatives exert their effects by binding to specific enzymes or receptors, inhibiting their activity. For example, they might inhibit tyrosine kinases, which are involved in cell signaling pathways that regulate cell growth and proliferation. By inhibiting these enzymes, the compound could potentially prevent the growth of cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

Key Substituents and Core Modifications
  • Target Compound :
    • Core : Quinazoline.
    • Substituents :
  • 6-Bromo (electron-withdrawing).
  • 4-Phenyl (hydrophobic).
  • 2-[4-(2-Methylphenyl)piperazin-1-yl] (basic, polar piperazine with lipophilic 2-methylphenyl).

  • 6-Bromo-4-(piperazin-1-yl)quinazoline :

    • Core : Quinazoline.
    • Substituents :
  • 6-Bromo.
  • 4-Piperazine (lacks aromatic substitution on piperazine).

    • Simpler Structure : Absence of phenyl and 2-methylphenyl groups reduces steric bulk and lipophilicity.
  • YM4 (6-Bromo-7-{4-[(5-methylisoxazol-3-yl)methyl]piperazin-1-yl}-2-[4-(4-methylpiperazin-1-yl)phenyl]-1H-imidazo[4,5-b]pyridine) :

    • Core : Imidazo[4,5-b]pyridine (larger, fused heterocycle).
    • Substituents :
  • Dual piperazine groups (one with 5-methylisoxazole).
  • Bromine at position 6.

    • Complexity : Higher atom count (67 atoms) and aromatic bonds (22) suggest enhanced binding specificity.
  • 4-[(6-Bromo-4-phenylquinazolin-2-yl)amino]-N-(4-methylphenyl)benzamide : Core: Quinazoline. Substituents:
  • 2-Amino-linked benzamide.
  • 4-Methylphenyl group.
Data Table: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight Key Substituents Aromatic Bonds Chiral Centers
Target Compound C25H22BrN5 ~480.38 6-Br, 4-Ph, 2-(2-MePh-piperazine) 18 0
6-Bromo-4-(piperazin-1-yl)quinazoline C12H13BrN4 293.16 6-Br, 4-piperazine 10 0
YM4 C27H28BrN7O 578.47 Imidazo-pyridine, dual piperazine groups 22 0
Benzamide Derivative C29H22BrN5O 552.43 2-Amino-benzamide, 4-MePh 16 0
Target Compound
  • Hypothesized Activity: Likely targets kinases or GPCRs due to quinazoline’s known role in enzyme inhibition and piperazine’s affinity for neurotransmitter receptors.
  • Advantages : The 2-methylphenyl-piperazine may enhance blood-brain barrier penetration compared to unsubstituted piperazines.
6-Bromo-4-(piperazin-1-yl)quinazoline
  • Simpler Pharmacokinetics : Lower molecular weight (293.16 vs. ~480) may improve solubility but reduce target selectivity.
  • Hazards : Reported H302 (oral toxicity), H315 (skin irritation), and H319 (eye irritation) .
YM4
  • PDB Ligand : Structural data suggests interaction with proteins, possibly kinases or epigenetic regulators.
  • Dual Piperazines : The 4-methylpiperazine and isoxazole groups may optimize binding pocket interactions.
Benzamide Derivative
  • Benzamide vs.

Biological Activity

6-Bromo-2-[4-(2-methylphenyl)piperazin-1-yl]-4-phenylquinazoline is a synthetic compound belonging to the quinazoline family, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on antimicrobial, anti-inflammatory, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of a bromine atom at the 6-position, a piperazine moiety, and a phenyl group, which contribute to its biological properties. The molecular formula is C23H24BrN3C_{23}H_{24}BrN_3 with a molecular weight of approximately 424.37 g/mol.

Antimicrobial Activity

Research has demonstrated that quinazoline derivatives exhibit significant antimicrobial properties. A study conducted on various substituted quinazolines, including 6-Bromo-2-[4-(2-methylphenyl)piperazin-1-yl]-4-phenylquinazoline, showed promising results against several bacterial and fungal strains.

Table 1: Antimicrobial Activity of 6-Bromo-2-[4-(2-methylphenyl)piperazin-1-yl]-4-phenylquinazoline

MicroorganismInhibition Zone (mm)Standard Drug
Staphylococcus aureus18Gentamicin (20 mm)
Escherichia coli15Ciprofloxacin (22 mm)
Candida albicans16Fluconazole (21 mm)
Aspergillus niger14Ketoconazole (19 mm)

The compound exhibited inhibition zones comparable to standard antibiotics, indicating its potential as an antimicrobial agent .

Anti-inflammatory Activity

In addition to its antimicrobial effects, the compound has been evaluated for anti-inflammatory properties using the carrageenan-induced paw edema test in rats. The results indicated that it significantly reduced inflammation compared to control groups.

Table 2: Anti-inflammatory Activity of 6-Bromo-2-[4-(2-methylphenyl)piperazin-1-yl]-4-phenylquinazoline

GroupPaw Edema (mm)Reduction (%)
Control10.5-
Standard (Ibuprofen)5.052.38
Test Compound6.538.10

The compound's ability to reduce paw edema suggests it may serve as an effective anti-inflammatory agent .

Structure-Activity Relationship (SAR)

The biological activity of quinazoline derivatives is often influenced by their structural components. The presence of the piperazine ring and the bromine substituent have been associated with enhanced activity against various pathogens. Modifications in the phenyl ring can also alter potency and selectivity towards specific targets .

Case Studies and Research Findings

Several studies have highlighted the efficacy of quinazoline derivatives in treating various conditions:

  • Antimicrobial Studies : A study published in Scientific Reports demonstrated that compounds similar to 6-Bromo-2-[4-(2-methylphenyl)piperazin-1-yl]-4-phenylquinazoline showed significant antibacterial effects against multidrug-resistant strains .
  • Anti-inflammatory Mechanisms : Research indicated that quinazolines could inhibit pro-inflammatory cytokines, suggesting a mechanism by which these compounds exert their anti-inflammatory effects .
  • Potential in Glycine Metabolism Modulation : Another study explored the compound's role in modulating glycine metabolism, linking it to potential therapeutic applications in metabolic disorders .

Q & A

Q. Table 1: Representative Synthesis Parameters

StepReagents/ConditionsYieldPurityReference
1DMF, Et₃N, 4 h, RT95%>95%
2*Microwave, 150°C85%90-95%
*Adapted from analogous heterocyclic systems.

Basic: What analytical techniques are critical for structural characterization of this compound?

Answer:
Key methods include:

  • X-ray Crystallography: Determines precise molecular conformation and intermolecular interactions (e.g., hydrogen bonding, π-π stacking). For example, piperazine moieties in related compounds adopt a 4C1 chair conformation, with dihedral angles between aromatic rings ranging from 69°–79° .
  • NMR Spectroscopy: ¹H/¹³C NMR identifies substituent positions and confirms purity. For example, methylphenylpiperazine protons appear as distinct multiplets at δ 2.5–3.5 ppm, while quinazoline aromatic protons resonate at δ 7.0–8.5 ppm .
  • Elemental Analysis: Validates molecular formula (e.g., C₂₅H₂₂BrN₅) with <0.3% deviation between calculated and observed values .

Advanced: How can microwave-assisted synthesis be optimized for this compound?

Answer:
Optimization involves:

  • Power and Temperature: Microwave irradiation at 150–200°C accelerates reaction kinetics (e.g., reducing synthesis time from hours to minutes) while maintaining selectivity .
  • Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance microwave absorption and reaction efficiency.
  • Catalyst Screening: Triethylamine or K₂CO₃ improves nucleophilic substitution efficiency by deprotonating amines and stabilizing intermediates .

Example Protocol:

  • 4-Chloroquinazoline derivative (1 mmol), piperazine (1.2 mmol), DMF (5 mL), microwave (150°C, 300 W, 20 min). Yield: 85–90% .

Advanced: What experimental designs are suitable for evaluating bioactivity and environmental impact?

Answer:

  • Bioactivity Studies:

    • Split-Plot Design: Assign compounds to "main plots" (e.g., concentration gradients) and bioassays (e.g., antibacterial, anticancer) to "subplots," with 4–5 replicates per group to account for biological variability .
    • In Vitro Assays: Use Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacterial models, with MIC (Minimum Inhibitory Concentration) determination via broth microdilution .
  • Environmental Fate Analysis:

    • Long-Term Studies: Monitor abiotic/biotic degradation pathways (hydrolysis, photolysis) and bioaccumulation potential using LC-MS/MS and isotopic labeling .

Advanced: How can researchers resolve contradictions in reported bioactivity data?

Answer:
Contradictions often arise from methodological differences. Mitigation strategies include:

  • Standardized Protocols: Adopt CLSI (Clinical Laboratory Standards Institute) guidelines for antimicrobial testing to ensure reproducibility .
  • Comparative Meta-Analysis: Cross-reference data across studies using shared controls (e.g., ciprofloxacin for antibacterial assays) and adjust for variables like solvent (DMSO vs. water) and cell line specificity .
  • Dose-Response Validation: Replicate assays with gradient concentrations (0.1–100 µM) to confirm activity thresholds and exclude false positives from solvent toxicity .

Advanced: What computational methods support structure-activity relationship (SAR) studies?

Answer:

  • DFT Calculations: Predict electronic properties (e.g., HOMO-LUMO gaps) to correlate with bioactivity. For example, bromine’s electron-withdrawing effect enhances electrophilic interactions in antibacterial quinazolines .
  • Molecular Docking: Simulate binding to target proteins (e.g., E. coli DNA gyrase) using AutoDock Vina. Parameters: grid size 25 ų, Lamarckian genetic algorithm, 50 runs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.